2-Chloro-5-fluoro-N-methylaniline
Overview
Description
2-Chloro-5-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoronitrobenzene with methylamine. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride in hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-5-fluoro-N-methylaniline or 2-alkoxy-5-fluoro-N-methylaniline.
Oxidation: Formation of 2-chloro-5-fluoro-N-nitrosoaniline or 2-chloro-5-fluoro-N-nitroaniline.
Reduction: Formation of 2-chloro-5-fluoroaniline.
Scientific Research Applications
2-Chloro-5-fluoro-N-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-methylaniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: Similar structure but lacks the fluoro group.
2-Fluoro-5-methylaniline: Similar structure but lacks the chloro group.
2-Chloro-4-fluoroaniline: Similar structure but the positions of the chloro and fluoro groups are different.
Uniqueness
2-Chloro-5-fluoro-N-methylaniline is unique due to the presence of both chloro and fluoro groups at specific positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUFNOBVNIWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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